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molecular formula C8H8O2 B118133 2-(4-Hydroxyphenyl)oxirane CAS No. 93835-83-7

2-(4-Hydroxyphenyl)oxirane

Cat. No. B118133
M. Wt: 136.15 g/mol
InChI Key: BZENRVUXKMEUBO-UHFFFAOYSA-N
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Patent
US08148118B2

Procedure details

Fifth recycle 4-Hydroxy styrene: 1 g, 8.3 mmol, urea hydrogen peroxide: 3 g, 32 mmol, Immobilized lipase: 87 mg, 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate: 0.3 g, 1.03 mmol, dry dichloromethane:tetrahydrofuran (4:1): 15 mL. Same procedure was followed as described in example ‘1’. Reaction time: 20 hours, Yield: 66%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dichloromethane tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1.OO.NC(N)=[O:14].CC1(C)O[C@H]2[C@@H]3OC(C)(C)O[C@]3(C(O)=O)O[C@H]2CO1.O>ClCCl.O1CCCC1>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[CH2:7][O:14]2)=[CH:4][CH:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO.NC(=O)N
Step Three
Name
2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C.O
Step Four
Name
dichloromethane tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
20 hours, Yield: 66%
Duration
20 h

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C1OC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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